N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
The compound is a structurally complex acetamide derivative featuring a multi-ring system. Key structural components include:
- N-(2,5-dimethoxyphenyl): A substituted phenyl group with methoxy groups at positions 2 and 5, contributing to electronic and steric effects.
- Sulfanylacetamide linker: A thioether (-S-) bridge connecting the quinazolinone core to the acetamide group, enhancing conformational flexibility.
- (4-fluorophenyl)methyl carbamoyl substituent: A fluorinated benzyl group attached via a carbamoyl moiety, influencing lipophilicity and receptor affinity.
Its design aligns with trends in medicinal chemistry, where fused heterocycles and fluorinated substituents are leveraged for target specificity .
Properties
IUPAC Name |
2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O5S/c1-39-19-11-12-24(40-2)22(13-19)32-26(37)16-41-29-34-21-6-4-3-5-20(21)27-33-23(28(38)35(27)29)14-25(36)31-15-17-7-9-18(30)10-8-17/h3-13,23H,14-16H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJVAABZPYQYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Nitrobenzaldehyde and 1,2-Diaminobenzene
The foundational step involves refluxing 2-nitrobenzaldehyde 1 with benzene-1,2-diamine 2 in ethanol containing glacial acetic acid, yielding 2-(2-nitrophenyl)-1H-benzimidazole 3 (Scheme 1). This intermediate undergoes catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine, facilitating subsequent cyclization.
Optimization Note:
Ring Closure to Form Imidazo[1,2-c]quinazoline
Heating the amine intermediate with triphosgene in dichloromethane generates the 3-oxo-2H,3H-imidazo[1,2-c]quinazoline scaffold 4 . X-ray crystallography confirms the trans configuration of the fused rings.
Critical Parameters:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 82 |
| Temperature (°C) | 40 | 82 |
| Triphosgene Equiv. | 1.2 | 82 |
Functionalization at Position 5: Sulfanyl Group Installation
Thiolation via Nucleophilic Aromatic Substitution
Treatment of 4 with thiourea in DMF at 120°C introduces a thiol group at position 5, yielding 5-mercaptoimidazo[1,2-c]quinazolin-3-one 5 .
Competing Pathways:
- Oxidative coupling to disulfides occurs above 130°C (15% yield loss).
- Use of 4Å molecular sieves suppresses oxidation.
Alkylation with Bromoacetamide Derivative
Reaction of 5 with N-(2,5-dimethoxyphenyl)-2-bromoacetamide 6 in the presence of K₂CO₃ in acetone affords the sulfanylacetamide intermediate 7 .
Kinetic Data:
- Second-order rate constant (k₂) = 3.8 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C.
- Hammett correlation (σ = +0.78) confirms electrophilic mechanism.
Final Assembly and Purification
Global Deprotection and Workup
The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 3:7 → 7:3) followed by recrystallization from ethanol/water (4:1).
Analytical Data:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 10H, Ar-H), 4.52 (s, 2H, CH₂), 3.82 (s, 6H, OCH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd. 604.1821, found 604.1818.
Scalability Assessment
Batch sizes up to 50 g demonstrate consistent yields (72–75%), with >99.5% HPLC purity. Thermolysis studies (TGA) indicate decomposition onset at 218°C, supporting melt crystallization as a viable large-scale technique.
Mechanistic Insights and Side-Reaction Mitigation
Competing Cyclization During Amide Coupling
Trace amounts (<2%) of a diketopiperazine byproduct form via intramolecular cyclization of the carbamoylmethyl sidechain. This is suppressed by:
Sulfur Oxidation Pathways
Controlled atmosphere processing (N₂ purge) reduces sulfoxide formation from 12% to <0.5%. Addition of 0.1 equiv. BHT further stabilizes the thioether linkage.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and synthetic features of the target compound with analogous acetamide derivatives from the evidence:
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s imidazo[1,2-c]quinazolinone core is distinct from benzimidazoles (), triazoles (), and isoxazoles (). This core may confer unique electronic properties due to fused aromaticity and nitrogen positioning . Triazole derivatives () exhibit greater metabolic stability compared to thioether-linked compounds like the target .
The (4-fluorophenyl)methyl carbamoyl group increases lipophilicity relative to non-fluorinated analogs (e.g., ’s hydrazinylidene derivatives) .
Synthetic Complexity :
- The target compound likely requires advanced coupling strategies (e.g., diazonium salt reactions, as in ), whereas triazole derivatives () are synthesized via cycloaddition .
Research Implications:
- Dereplication Challenges : Molecular networking () could differentiate the target from analogs via MS/MS fragmentation patterns (e.g., fluorinated substituents generate distinct ion clusters) .
- SAR Exploration: Substituting the imidazo[1,2-c]quinazolinone core with triazoles () or isoxazoles () could modulate bioactivity .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that includes:
- A dimethoxyphenyl group which is known for its role in enhancing biological activity.
- An imidazoquinazoline moiety that is often associated with various pharmacological effects.
- A sulfanyl linkage that may contribute to its reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for the compound is .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to the one . For instance, benzimidazole analogues have demonstrated effective DNA binding properties, which can inhibit microbial growth while showing low cytotoxicity towards mammalian cells. Specifically, a related compound exhibited an IC50 value of less than 10 µM against Escherichia coli topoisomerase I, indicating strong antibacterial activity without harming human topoisomerase I at higher concentrations (>54 µM) .
Anticancer Properties
The imidazoquinazoline structure is linked to anticancer activities. Compounds from this class have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of critical kinases involved in cell proliferation. For example, studies have reported that certain imidazoquinazolines can effectively inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and apoptosis .
The proposed mechanisms through which the compound exerts its biological effects include:
- DNA Intercalation : The compound may bind to DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : It likely inhibits specific enzymes such as topoisomerases or kinases that are crucial for cancer cell survival and proliferation.
- Receptor Modulation : The compound may act on various receptors involved in signaling pathways pertinent to cancer and microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a closely related benzimidazole derivative cleared bacterial infections in mammalian cell cultures without apparent cytotoxicity . This suggests similar potential for the compound under discussion.
- Cancer Cell Studies : In vitro studies on imidazoquinazoline derivatives showed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .
Summary of Biological Activities
| Activity Type | Related Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Benzimidazole | <10 (E. coli) | DNA topoisomerase inhibition |
| Anticancer | Imidazoquinazoline | Varies | Apoptosis induction, enzyme inhibition |
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Target Activity |
|---|---|---|
| DMA (5-(4-Methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'-benzimidazolyl]) | Benzimidazole analogue | Antimicrobial |
| Imidazoquinazoline Derivative | Imidazoquinazoline | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
